Home > Products > Screening Compounds P123148 > Milrinone lactate
Milrinone lactate - 100286-97-3

Milrinone lactate

Catalog Number: EVT-276388
CAS Number: 100286-97-3
Molecular Formula: C15H15N3O4
Molecular Weight: 301.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Milrinone lactate is a synthetic, organic compound primarily recognized for its role in cardiovascular research. [] It is classified as a bipyridine derivative and specifically acts as a phosphodiesterase-3 (PDE3) inhibitor. [] In the realm of scientific research, milrinone lactate serves as a valuable tool to investigate cardiac function, vascular reactivity, and the underlying mechanisms of heart failure. [, , , , , ]

Future Directions
  • Targeted Drug Delivery: Exploring innovative drug delivery systems, such as nanoparticles, to enhance the targeted delivery of milrinone lactate specifically to cardiac tissues while minimizing potential side effects. []

Milrinone

Compound Description: Milrinone, the base form of Milrinone lactate, is a bipyridine derivative classified as a phosphodiesterase-3 (PDE3) inhibitor. [, ] It exhibits positive inotropic and vasodilator properties. Milrinone selectively inhibits PDE3 isozymes in cardiac and vascular smooth muscle. [, ] This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] Elevated cAMP enhances calcium influx, strengthening myocardial contractility and promoting vasodilation in arterioles and veins. []

Relevance: Milrinone is the active pharmaceutical ingredient in Milrinone lactate. [, ] The lactate salt, Milrinone lactate, is preferred for its stability and solubility in aqueous solutions for intravenous administration. [, ]

Dopamine

Compound Description: Dopamine, a naturally occurring catecholamine, acts as a neurotransmitter and hormone. [] In clinical settings, it functions as a sympathomimetic drug, primarily used for its inotropic and vasopressor effects. []

Relevance: Dopamine serves as a comparative treatment option in several studies evaluating the efficacy of Milrinone lactate in managing heart failure. [, ] Although both drugs possess inotropic properties, their mechanisms of action differ. [, ] While dopamine exerts its effects through adrenergic receptor stimulation, Milrinone lactate operates via PDE3 inhibition. [, ] This distinction results in different hemodynamic profiles and potential side effects.

Nitroglycerin

Compound Description: Nitroglycerin, an organic nitrate with vasodilatory properties, is commonly used to treat angina and heart failure. [, ] It functions by releasing nitric oxide, a potent vasodilator, in smooth muscle cells. []

Relevance: Nitroglycerin is frequently co-administered with Milrinone lactate in treating advanced congestive heart failure. [] The combination helps achieve synergistic hemodynamic effects. [] While Milrinone lactate improves myocardial contractility and provides mild vasodilation, Nitroglycerin promotes more potent vasodilation, reducing preload and afterload, further enhancing cardiac output. []

Sodium Nitroprusside

Compound Description: Similar to Nitroglycerin, Sodium Nitroprusside acts as a potent vasodilator. [, ] It exerts its effect by directly releasing nitric oxide in smooth muscle, leading to rapid and controlled vasodilation. []

Relevance: Sodium Nitroprusside is another vasodilator often utilized alongside Milrinone lactate, particularly during the initial treatment stages of advanced heart failure. [] It primarily acts on the venous system, reducing preload, while Milrinone lactate provides a combination of inotropic support and balanced vasodilation. [] This combined approach optimizes hemodynamics in critically ill patients. []

Amrinone Lactate

Compound Description: Amrinone lactate, structurally unrelated to Milrinone lactate, also belongs to the class of PDE3 inhibitors. [] Like Milrinone lactate, it demonstrates positive inotropic and vasodilator properties. []

Relevance: Amrinone lactate represents an alternative inotropic agent to Milrinone lactate for managing advanced heart failure. [] Although both drugs share the same mechanism of action (PDE3 inhibition), they exhibit differences in their pharmacokinetic and pharmacodynamic profiles. [] The choice between them often depends on individual patient factors, tolerance, and the clinical scenario.

Source and Classification

Milrinone lactate is classified as a phosphodiesterase inhibitor, specifically targeting phosphodiesterase type III. This classification distinguishes it from traditional inotropic agents like digitalis glycosides and catecholamines, which operate through different mechanisms. The chemical structure of milrinone lactate is designated as 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile lactate, with a molecular formula of C12H9N3O and a molecular weight of approximately 211.2 g/mol .

Synthesis Analysis

The synthesis of milrinone lactate involves several steps that can be optimized for industrial production. A notable method includes the following key reactions:

  1. Condensation Reaction: The process begins with the condensation of 4-picoline with acetyl chloride in the presence of aluminum chloride and methylene dichloride at low temperatures (-5 °C) to form an intermediate compound.
  2. Malonamide Nitrile Ring Closure: The intermediate undergoes a ring closure reaction with malonamide nitrile under reflux conditions for several hours.
  3. Formation of Milrinone: The resulting compound is treated with lactic acid to produce milrinone lactate through an ether extraction process.
Molecular Structure Analysis

Milrinone lactate exhibits a bipyridine structure characterized by a carbonitrile functional group and a lactate moiety. The molecular structure can be represented as follows:

  • Chemical Structure:
C12H9N3O\text{C}_{12}\text{H}_{9}\text{N}_{3}\text{O}
  • Key Features:
    • The bipyridine core contributes to its pharmacological activity.
    • The lactate component enhances its solubility and stability in aqueous solutions.

The compound exists in two polymorphic forms, with Form I melting at approximately 319 °C and Form II undergoing a solid-solid transition at around 217 °C .

Chemical Reactions Analysis

Milrinone lactate undergoes various chemical reactions during its synthesis and application:

  1. Decomposition: Under acidic conditions, milrinone can hydrolyze, leading to the formation of inactive metabolites.
  2. Conjugation: In vivo, milrinone is primarily excreted as its O-glucuronide metabolite, indicating significant metabolic processing .
  3. Stability: Milrinone lactate is stable in solution at pH levels ranging from 1.4 to 8.6, which is critical for its storage and administration as an injectable solution.
Mechanism of Action

Milrinone acts by selectively inhibiting phosphodiesterase type III, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cardiac and vascular smooth muscle cells. This results in:

  • Increased Intracellular Calcium: Enhanced calcium influx leads to stronger myocardial contractions.
  • Vasodilation: Relaxation of vascular smooth muscle decreases systemic vascular resistance, improving blood flow.

The pharmacokinetics reveal that milrinone has a volume of distribution of approximately 0.45 liters/kg and a terminal elimination half-life ranging from 2.3 to 2.4 hours, indicating rapid clearance from the body .

Physical and Chemical Properties Analysis

Milrinone lactate possesses distinct physical and chemical properties:

  • Appearance: It is typically presented as an off-white to pale yellow crystalline powder or as a clear solution when prepared for injection.
  • Solubility: Slightly soluble in methanol; very slightly soluble in chloroform and water.
  • pH Range: The pH of milrinone lactate solutions is adjusted between 3.2 and 4.0 using lactic acid or sodium hydroxide.
  • Melting Point: The melting points vary based on polymorphic form but are generally around 319 °C for Form I .
Applications

Milrinone lactate is primarily used in clinical settings for:

  • Heart Failure Management: It is administered intravenously to patients with acute decompensated heart failure to improve cardiac output.
  • Cardiac Surgery Support: Utilized during surgeries requiring enhanced cardiac function or after cardiac procedures where myocardial support is needed.

The drug's unique mechanism differentiates it from traditional therapies, making it a valuable option in critical care settings .

Historical Development and Synthesis of Milrinone Lactate

Origins of Bipyridine Phosphodiesterase Inhibitors in Cardiovascular Therapeutics

The development of bipyridine phosphodiesterase inhibitors emerged from the urgent need to address the limitations of traditional inotropic agents in heart failure management. In the 1970s, researchers sought alternatives to digitalis glycosides (with their narrow therapeutic index) and catecholamines (plagued by tachyphylaxis and arrhythmogenic potential). This quest led to the discovery of amrinone, the first bipyridine derivative exhibiting both positive inotropic and vasodilatory effects through selective phosphodiesterase-3 (PDE3) inhibition. Amrinone demonstrated hemodynamic improvement in congestive heart failure by increasing myocardial cyclic adenosine monophosphate (cAMP) without direct adrenergic stimulation [1] [7].

Early clinical studies revealed amrinone’s significant drawbacks: thrombocytopenia in approximately 20% of patients and inconsistent oral bioavailability. These limitations spurred systematic structure-activity relationship (SAR) studies focused on modifying the bipyridine core. Researchers at Sterling Winthrop Research Institute explored various substituents at the 5-position of the pyridone ring, seeking enhanced potency and improved safety. The introduction of a nitrile group (-CN) at this position proved pivotal, yielding a compound with 20-30 times greater PDE3 inhibitory potency than amrinone and a more favorable safety profile [7] [10].

Table 1: Evolution of Bipyridine PDE3 Inhibitors

GenerationPrototype CompoundKey Structural FeaturesMajor Limitations
First-GenerationAmrinoneUnsubstituted pyridone ringThrombocytopenia, poor oral bioavailability
Second-GenerationMilrinone5-Cyano substitution on pyridone ringVentricular arrhythmias with chronic use
Lactate SaltMilrinone lactateLactic acid salt formulationEnhanced solubility for IV administration

Synthesis and Structural Optimization from Amrinone to Milrinone Lactate

The synthetic pathway to milrinone lactate reflects deliberate molecular optimization. The commercial synthesis involves a three-step sequence starting from 4-methylpyridine (1). Reaction with methyl acetate under basic conditions yields 4-pyridyl acetone (2). Subsequent Knoevenagel condensation with dimethylformamide dimethyl acetal (DMF-DMA) produces the enol ether intermediate (3). Final ring closure with cyanoacetamide (4) under basic conditions yields milrinone free base (5). Conversion to the lactate salt occurs via crystallization with lactic acid in acetone, enhancing aqueous solubility critical for intravenous formulation [4].

The structural advantages of milrinone over amrinone are profound:

  • Nitrile group: Enhances PDE3 binding affinity and metabolic stability
  • Methyl group: Maintains optimal steric configuration for target engagement
  • Lactate salt formation: Improves solubility to >5 mg/mL in aqueous solutions (vs. <0.1 mg/mL for free base), enabling practical IV dosing [8] [9]

The reaction mechanism hinges on the formation of a reactive Michael acceptor through condensation, followed by nucleophilic attack by the cyanoacetamide anion. Process optimization focused on controlling temperature during the exothermic ring-closure step (maintained at 40-50°C) and using solvent mixtures (dichloromethane/methanol) for efficient crystallization. Patent CN101143844A details critical purification steps, including activated carbon treatment and multiple recrystallizations to achieve pharmaceutical-grade purity (>99.5%) [4].

Table 2: Key Synthetic Steps in Milrinone Lactate Production

StepReactionReagents/ConditionsPurpose
1AcetonylationMethyl acetate, sodium methoxide, 0-5°CForm pyridyl acetone intermediate
2Knoevenagel CondensationDMF-DMA, 80-85°CCreate enol ether precursor
3Ring ClosureCyanoacetamide, methanol, 40-50°CForm milrinone free base
4Salt FormationLactic acid in acetone, crystallizationEnhance solubility and stability

FDA Approval Trajectory and Discontinued Applications

Milrinone lactate's regulatory journey reflects evolving understanding of its risk-benefit profile:

  • Initial FDA Approval (1987): Sanofi-Aventis received approval for Primacor® (milrinone lactate injection) based on hemodynamic improvement in acute decompensated heart failure. The application (NDA 019436) demonstrated rapid onset of action within 5-15 minutes and sustained effects during 48-hour infusions [6] [8].
  • Oral Formulation Failure (1991): The PROMISE trial (Packer et al.) investigated chronic oral milrinone for Class III/IV heart failure. This multicenter study of 1,088 patients revealed alarming outcomes: 28% increased mortality (p=0.038) and 34% increased hospitalization versus placebo. Subanalysis showed particularly high sudden death risk in NYHA Class IV patients, leading to trial termination and abandonment of oral development [1] [3] [10].
  • Transition to Generics (2002 onward): Bedford Laboratories secured the first generic approval (ANDA 075660) in 2002. Subsequent approvals included Baxter (2002), Mylan (2003), and Woodward (2005), expanding access while reducing costs. All approvals maintained the strict limitation to short-term IV use (≤48 hours) [2] [5] [6].

The critical distinction in FDA labeling emerged from these events: while the IV formulation remains indicated for acute decompensation, any chronic use (oral or extended IV) carries a black box warning due to mortality risk. This regulatory stance reflects the fundamental pharmacology of PDE3 inhibition - beneficial for acute hemodynamic rescue, but potentially cardiotoxic with sustained cAMP elevation that may trigger calcium overload and ventricular arrhythmias [7] [9].

Table 3: Milrinone Lactate Regulatory Milestones

YearRegulatory EventSignificance
1987Initial NDA approval for IV formulation (Primacor®)Sanofi-Aventis approval for acute HF
1991PROMISE trial terminationConfirmed excess mortality with oral chronic use
1994Approval for premixed IV bagsEnhanced clinical convenience
2002First generic approval (Bedford Labs)Market expansion
2020Eugia Pharma approval (NDA 213585)Continued generic availability

Evolution of Clinical Indications: Transition from Outpatient to Critical Care

The collapse of oral milrinone development triggered a strategic reorientation toward specialized inpatient settings:

  • Cardiac Surgery Units: Milrinone became established for weaning from cardiopulmonary bypass, particularly in patients with pre-existing left ventricular dysfunction. Its combined inotropic, lusitropic, and pulmonary vasodilatory effects proved superior to catecholamines in this setting. Studies documented 25-42% increases in cardiac index during coronary artery bypass grafting (CABG) and valve procedures [1] [3] [9].
  • Cardiogenic Shock Management: As a vasodilating inotrope, milrinone offers advantages in cold, vasoconstricted shock states. Unlike pure vasopressors, it improves cardiac output while reducing afterload. The 2022 ACC/AHA guidelines recommend it as second-line therapy after catecholamines in shock with pulmonary hypertension [3] [10].
  • Pediatric Bridging Therapy: For children with end-stage heart failure awaiting transplantation, continuous IV milrinone (0.3-1 mcg/kg/min) serves as a vital bridge. Studies demonstrate reduced hospitalization frequency and symptom severity, though formal FDA approval remains lacking in this population [3] [7].
  • Pulmonary Hypertension Adjunct: Off-label use persists for right ventricular failure in pulmonary arterial hypertension (PAH), often combined with sildenafil. Inhaled formulations have been explored experimentally to minimize systemic hypotension, though no FDA-approved product exists [1] [3].

This transition fundamentally transformed milrinone from a potential chronic oral therapy to a specialized critical care drug. Contemporary use requires sophisticated hemodynamic monitoring, typically with pulmonary artery catheters, to balance inotropic support against arrhythmia risk. The Standardize 4 Safety (S4S) initiative now provides concentration standards for IV preparation (200 mcg/mL for adults, 100 mcg/mL for children <50 kg), reducing medication errors during complex ICU administration [10].

Table 4: Evolution of Clinical Applications

EraPrimary SettingTherapeutic GoalMonitoring Requirements
1980sOutpatient (investigational)Chronic symptom reliefIntermittent clinical assessment
Post-1991Cardiac surgery unitsPost-bypass weaningContinuous ECG, arterial pressure
2000sCardiogenic shock teamsHemodynamic rescuePulmonary artery catheterization
PresentPediatric ICUsTransplant bridgingInvasive hemodynamics, telemetry

Properties

CAS Number

100286-97-3

Product Name

Milrinone lactate

IUPAC Name

2-hydroxypropanoic acid;6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

InChI

InChI=1S/C12H9N3O.C3H6O3/c1-8-11(9-2-4-14-5-3-9)6-10(7-13)12(16)15-8;1-2(4)3(5)6/h2-6H,1H3,(H,15,16);2,4H,1H3,(H,5,6)

InChI Key

VWUPWEAFIOQCGF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Corotrop
Corotrope
Lactate, Milrinone
Milrinone
Milrinone Lactate
Primacor
Win 47203
Win-47203
Win47203

Canonical SMILES

CC1=C(C=C(C(=O)N1)C#N)C2=CC=NC=C2.CC(C(=O)O)O

Isomeric SMILES

CC1=C(C=C(C(=N1)O)C#N)C2=CC=NC=C2.CC(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.